Physicochemical Profile vs. Unsulfonylated Parent Core
The introduction of the methanesulfonyl group leads to a pronounced change in computed bulk properties, which are critical for solubility, purification, and formulation considerations. Direct comparison of the target compound with the unsulfonylated 1,3-diphenyl-1H-pyrazole (CAS 4492-01-7) reveals a 16% increase in computed density and a 43% increase in computed boiling point [1].
| Evidence Dimension | Computed Density and Boiling Point |
|---|---|
| Target Compound Data | Density: 1.245 g/cm³; Boiling Point: 537.4 °C at 760 mmHg |
| Comparator Or Baseline | 1,3-Diphenyl-1H-pyrazole: Density: 1.07 g/cm³; Boiling Point: 377 °C at 760 mmHg |
| Quantified Difference | Δ Density = +0.175 g/cm³ (+16%); Δ Boiling Point = +160.4 °C (+43%) |
| Conditions | Computed values (ACD/Labs Percepta Platform) as reported on ChemBlink and 0elem.com |
Why This Matters
These altered physical constants indicate different handling, volatility, and solubility profiles, making the unsulfonylated analog an unsuitable substitute for any reaction or process optimized for the target compound.
- [1] 0elem.com. 1,3-Diphenyl-1H-pyrazole (CAS 4492-01-7). Computed Physical Properties. View Source
